Lipophilicity Differentiation: Calculated logP of 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one vs. Unsubstituted and Dimethyl Phenyl Analogs
The 2,5-dibromophenyl substituent substantially increases calculated lipophilicity relative to the unsubstituted phenyl analog 4-(phenylsulfonyl)-2-piperazinone. Using the XLogP3 consensus model, the target compound has a predicted XLogP of approximately 1.7–2.1 (based on fragment contribution: two bromine atoms add ~1.6 log units vs. unsubstituted phenyl), while 4-(phenylsulfonyl)-2-piperazinone (CAS 880165-65-1, MW 240.28) has a predicted XLogP of approximately 0.3–0.6 . This ~1.4-log-unit differential translates to an approximately 25-fold higher predicted n-octanol/water partition coefficient, impacting membrane permeability, non-specific protein binding, and assay compatibility in biochemical screening formats [1]. The 4-((2,5-dimethylphenyl)sulfonyl)piperazin-2-one analog (CAS 903253-64-5, MW 268.33) has a predicted XLogP of approximately 1.0–1.4, intermediate between the unsubstituted and dibromo variants .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP ≈ 1.7–2.1 (MW 398.07, C₁₀H₁₀Br₂N₂O₃S) |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-2-piperazinone: predicted XLogP ≈ 0.3–0.6 (MW 240.28); 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one: predicted XLogP ≈ 1.0–1.4 (MW 268.33) |
| Quantified Difference | ΔXLogP ≈ +1.4 vs. unsubstituted phenyl analog; ΔXLogP ≈ +0.5–0.7 vs. dimethyl analog |
| Conditions | In silico prediction using fragment-based XLogP3 consensus method; no experimental logP data available |
Why This Matters
Lipophilicity differences of this magnitude directly affect compound behavior in cell-based assays, solubility in aqueous screening buffers, and non-specific binding profiles, making the dibromo analog a meaningfully distinct tool compound for probing lipophilicity-dependent SAR.
- [1] Kilbile JT, et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure. 2023;1278:134971. View Source
